molecular formula C21H32O2 B088872 20-Hydroxypregn-4-en-3-one CAS No. 15114-79-1

20-Hydroxypregn-4-en-3-one

Cat. No. B088872
CAS RN: 15114-79-1
M. Wt: 316.5 g/mol
InChI Key: RWBRUCCWZPSBFC-HWSYHKBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Hydroxypregn-4-en-3-one is a steroid hormone that is synthesized in the adrenal gland and gonads. It is also known as 20-OHP or 20-hydroxyprogesterone. This hormone plays a crucial role in the regulation of the reproductive system and the development of the fetus during pregnancy.

Scientific Research Applications

Assay Development and Analytical Techniques

  • A double isotope derivative method was developed for estimating progesterone and 20α-hydroxypregn-4-en-3-one in biological fluids and tissues, providing a way to measure these compounds accurately in various studies (Wiest, 1967).
  • An alternative method using gas chromatography for the determination of progesterone and 20α-hydroxypregn-4-en-3-one in biological material was developed, enhancing the sensitivity and accuracy in progestin investigations (Wyngarden et al., 1964).

Biochemical Interactions and Properties

  • The steroid 20α-hydroxypregn-4-en-3-one was identified as an interfering fluorogen in the assay of corticosterone, highlighting its similar fluorescence properties to corticosterone in concentrated sulphuric acid and its potential to interfere with corticosterone assays (Callard et al., 1965).
  • Research on rat medial basal hypothalamus showed the conversion of 20α-hydroxypregn-4-en-3-one to other compounds, indicating the presence of specific enzymes and pathways within the hypothalamus (Nowak & Karavolas, 1974).

Physiological and Developmental Studies

  • The presence of 20α-hydroxypregn-4-en-3-one was found in urine of male infants within 24 hours after delivery, providing insights into neonatal steroid metabolism and its potential physiological roles (Maeyama et al., 1968).
  • A study explored the effect of 20α-hydroxypregn-4-en-3-one on mating behavior in spayed female rats, contributing to the understanding of the role of this steroid in reproductive behavior (Langford & Hilliard, 1967).
  • The function of 20α-hydroxypregn-4-en-3-one during parturition in rats was investigated, indicating its lack of biological influence on the ovaries, uteri, or pituitaries of pregnant rats (Wiest, 1968).

Pharmacological and Biochemical Synthesis

  • A study on the synthesis of biologically active pregnane derivatives including 20α-hydroxypregn-4-en-3-one revealed the potential for creating novel compounds with potential pharmacological applications (Sethi et al., 2013).

properties

CAS RN

15114-79-1

Product Name

20-Hydroxypregn-4-en-3-one

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

RWBRUCCWZPSBFC-HWSYHKBZSA-N

Isomeric SMILES

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

synonyms

20 beta-dihydroprogesterone
20 beta-dihydroprogesterone, (20R)-isomer
20 beta-hydroxypregn-4-en-3-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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